![molecular formula C23H19N3O2 B496829 3'-(2,6-dimethylphenyl)-1,2',3,3'-tetrahydrospiro[2H-indole-3,2'-quinazoline]-2,4'(1'H)-dione](/img/structure/B496829.png)
3'-(2,6-dimethylphenyl)-1,2',3,3'-tetrahydrospiro[2H-indole-3,2'-quinazoline]-2,4'(1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(2,6-dimethylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that features a spiro linkage between an indole and a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,6-dimethylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common approach is the Fischer indolization reaction, which forms the indole ring system. This is followed by a cyclization reaction to form the quinazoline ring. The spiro linkage is then introduced through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used.
Chemical Reactions Analysis
Types of Reactions
3’-(2,6-dimethylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring or the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while substitution reactions can introduce a variety of substituents on the aromatic rings.
Scientific Research Applications
3’-(2,6-dimethylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3’-(2,6-dimethylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with molecular targets such as enzymes or receptors. The indole and quinazoline moieties can interact with biological macromolecules, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
What sets 3’-(2,6-dimethylphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione apart is its spiro linkage, which imparts unique structural and electronic properties. This spiro configuration can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3'-(2,6-dimethylphenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-14-8-7-9-15(2)20(14)26-21(27)16-10-3-5-12-18(16)25-23(26)17-11-4-6-13-19(17)24-22(23)28/h3-13,25H,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIQWRNNGXHAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
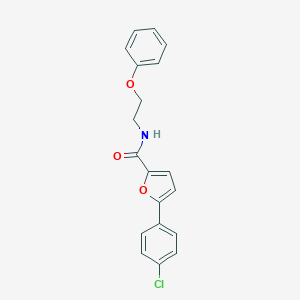
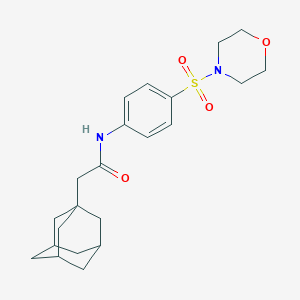
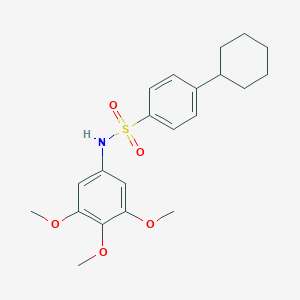
![1-Cyclopropyl-3-[2-(4-ethylphenoxy)ethyl]thiourea](/img/structure/B496750.png)
![1-[2-(2-Chlorophenoxy)ethyl]-3-cyclopropylthiourea](/img/structure/B496751.png)
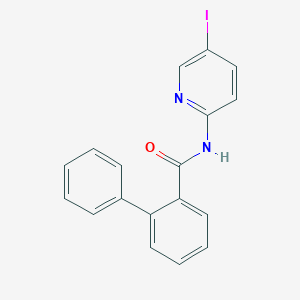
![4-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-N-benzylbenzamide](/img/structure/B496753.png)
![2,5-dimethoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B496754.png)
![4-(DIMETHYLSULFAMOYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B496758.png)
![Butyl 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B496759.png)
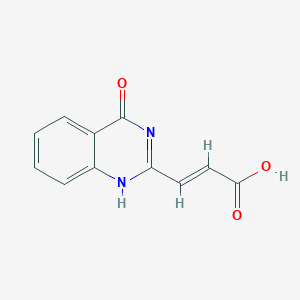
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B496765.png)
![4-{4-[(4-Methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine](/img/structure/B496766.png)
![N-(DIBENZO[B,D]FURAN-3-YL)-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE](/img/structure/B496767.png)
